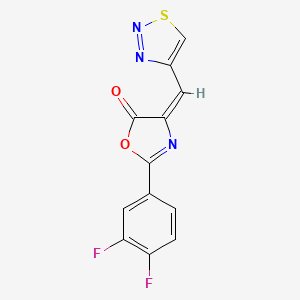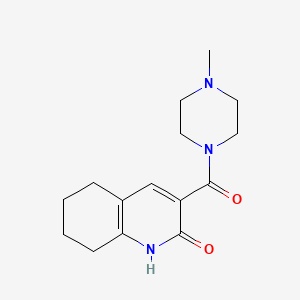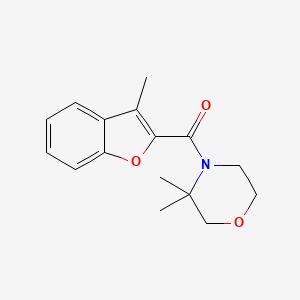
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone, also known as DMFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMFE is a ketone derivative that belongs to the class of arylalkyl ketones.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, enhance cognitive function, and modulate mood. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has several advantages for lab experiments, including its ease of synthesis and low toxicity. It also has a relatively long half-life, which allows for sustained effects. However, this compound has limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone research. One area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on other targets in the body.
Métodos De Síntesis
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone can be synthesized using various methods, including the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine N-oxide in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy drugs. In neurology, this compound has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2)10-18-8-7-16(14)13(17)9-11-5-3-4-6-12(11)15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKCNHOZURFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)

![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)